2-(Piperidin-1-yl)cyclohex-2-en-1-one
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Overview
Description
2-(Piperidin-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₁H₁₇NO. It is characterized by a cyclohexenone ring substituted with a piperidine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-1-yl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Similar in structure but with a phenyl group instead of a cyclohexenone ring.
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: Contains a longer alkyl chain compared to 2-(Piperidin-1-yl)cyclohex-2-en-1-one.
Uniqueness
This compound is unique due to its specific combination of a cyclohexenone ring and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
23740-63-8 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-piperidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h6H,1-5,7-9H2 |
InChI Key |
RLMRWTXXNLCVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2=O |
Origin of Product |
United States |
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